![molecular formula C14H14N4OS B2908463 N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1286710-36-8](/img/structure/B2908463.png)
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
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Description
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C14H14N4OS and its molecular weight is 286.35. The purity is usually 95%.
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Biological Activity
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide, with CAS number 1286710-36-8, is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, highlighting its antitumor and antimicrobial activities, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is C14H14N4OS, with a molecular weight of 286.35 g/mol. The structural features include a benzo[d]thiazole moiety linked to an imidazole group, which are known for their diverse biological activities.
Property | Value |
---|---|
CAS Number | 1286710-36-8 |
Molecular Formula | C14H14N4OS |
Molecular Weight | 286.35 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit notable antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies :
- Mechanism of Action :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb).
- In Vitro Testing :
- Selectivity :
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how structural modifications influence biological activity:
- Thiazole Ring Importance : The thiazole ring is essential for cytotoxic activity, with modifications at specific positions leading to enhanced potency.
- Imidazole Influence : The presence of imidazole groups contributes to the overall bioactivity, particularly in targeting specific enzymes or receptors involved in cancer and microbial resistance .
Case Studies
Several case studies provide evidence of the compound's efficacy:
- A study on benzo[d]thiazole derivatives highlighted their effectiveness against glioblastoma and melanoma cell lines, with some compounds showing IC50 values significantly lower than standard chemotherapy agents like doxorubicin .
- Another investigation focused on the synthesis and evaluation of imidazo-thiazole derivatives for their anti-tubercular activity, revealing that specific substitutions could lead to enhanced selectivity and potency against Mtb .
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-10-15-6-8-18(10)9-7-16-13(19)14-17-11-4-2-3-5-12(11)20-14/h2-6,8H,7,9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICBLTNBRVBOLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.